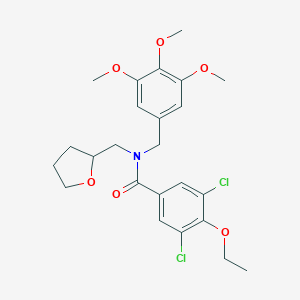
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been explored.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide involves its inhibition of certain enzymes, such as PKC and CDK5. PKC is involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. CDK5 is involved in neuronal development and function. By inhibiting these enzymes, this compound may have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in these cells. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide in lab experiments include its potential therapeutic effects in certain diseases and its inhibitory effects on certain enzymes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide. One future direction is to further explore its potential therapeutic effects in various diseases, such as cancer and Alzheimer's disease. Another future direction is to study its safety and efficacy in animal models and clinical trials. Additionally, further studies are needed to determine its mechanism of action and to identify potential targets for this compound.
Métodos De Síntesis
The synthesis of 3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide has been achieved using different methods. One method involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with N-(3,4,5-trimethoxybenzyl)tetrahydrofuran-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with N-(3,4,5-trimethoxybenzyl)tetrahydrofuran-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Aplicaciones Científicas De Investigación
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide has been studied for its potential use in scientific research. It has been shown to have inhibitory effects on certain enzymes, such as protein kinase C (PKC) and cyclin-dependent kinase 5 (CDK5), which are involved in various cellular processes. This compound has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propiedades
Nombre del producto |
3,5-dichloro-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide |
|---|---|
Fórmula molecular |
C24H29Cl2NO6 |
Peso molecular |
498.4 g/mol |
Nombre IUPAC |
3,5-dichloro-4-ethoxy-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H29Cl2NO6/c1-5-32-22-18(25)11-16(12-19(22)26)24(28)27(14-17-7-6-8-33-17)13-15-9-20(29-2)23(31-4)21(10-15)30-3/h9-12,17H,5-8,13-14H2,1-4H3 |
Clave InChI |
CDIHMNHFQYQDLZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2CCCO2)CC3=CC(=C(C(=C3)OC)OC)OC)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2CCCO2)CC3=CC(=C(C(=C3)OC)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)











![2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol](/img/structure/B257296.png)